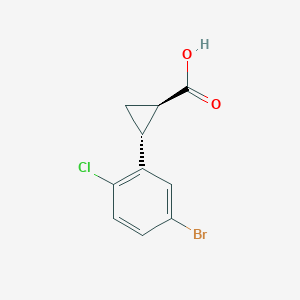

(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid

Vue d'ensemble

Description

(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a bromine and chlorine substituent on the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (5-Bromo-2-chlorophenyl)acetic acid with a diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst such as rhodium or copper, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure the desired stereochemistry of the product.

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

The compound’s reactivity stems from its functional groups: the cyclopropane ring, carboxylic acid, and halogenated phenyl substituents.

Decarboxylation Reactions

Cyclopropane carboxylic acids undergo decarboxylative halogenation under specific conditions. For example:

-

Bromodecarboxylation : Reaction with Br₂ under acidic conditions can eliminate CO₂, forming alkyl bromides. This mechanism often involves radical intermediates, as seen in analogous compounds like cyclopropaneacetic acid derivatives .

-

Silver Salt Mediation : Silver salts (e.g., AgBr) may catalyze decarboxylation, yielding alkyl halides. For instance, cyclopropaneacetic acid derivatives react with AgBr to form bromocyclopropane derivatives .

Table 1: Decarboxylation Reactions

| Reaction Type | Reagents | Products |

|---|---|---|

| Bromodecarboxylation | Br₂, Acid | Cyclopropane derivative + CO₂ |

| Silver Salt Mediated | AgBr | Cyclopropane bromide |

Substitution Reactions

The halogenated phenyl ring (5-bromo-2-chlorophenyl) may participate in:

-

Nucleophilic Aromatic Substitution : The bromine and chlorine atoms are potential leaving groups. Electron-deficient rings (due to halogen substitution) can react with nucleophiles (e.g., NH₃, CN⁻) under basic or acidic conditions.

-

Radical Halogenation : Bromine and chlorine atoms may undergo substitution via radical mechanisms, though this is less common for aromatic halogens.

Cyclopropane Ring Reactions

The cyclopropane ring is strained and reactive:

-

Ring Opening : Under acidic or basic conditions, the ring may open to form alkenes or dienes. For example, cyclopropane carboxylic acids can undergo hydrolysis to form substituted acrylates .

-

Electrophilic Addition : The ring may react with electrophiles (e.g., H⁺, Br⁺) to form bicyclic compounds or substituted cyclopropanes.

Functional Group Transformations

The carboxylic acid group can undergo:

-

Esterification : Reaction with alcohols to form esters.

-

Amidation : Conversion to amides using amines.

-

Reduction : LiAlH₄ or other reducing agents can reduce the carboxylic acid to a primary alcohol or alkane.

Decarboxylation

-

Reagents : Br₂, AgBr, HgO, or HBr.

-

Conditions : Acidic media (e.g., CCl₄), elevated temperatures.

Substitution Reactions

-

Nucleophilic Substitution :

-

Reagents : NH₃, KCN, or NaN₃.

-

Conditions : High temperatures, polar aprotic solvents.

-

-

Radical Substitution :

-

Reagents : AIBN, light, or peroxides.

-

Cyclopropane Ring Reactions

-

Ring Opening :

-

Reagents : H₂O, HCl, or KOH.

-

Conditions : Acidic or basic aqueous solutions, heat.

-

Decarboxylation Mechanism

The decarboxylative halogenation likely proceeds via radical intermediates . For example, in bromodecarboxylation:

-

Initiation: Br₂ undergoes homolytic cleavage to form Br radicals.

-

Propagation: A radical abstracts a hydrogen from the carboxylic acid, generating a carboxy radical.

-

Reaction: The carboxy radical reacts with Br to form CO₂ and the alkyl bromide .

Substitution Mechanism

Nucleophilic aromatic substitution on the halogenated phenyl ring requires activation of the ring (e.g., electron-withdrawing groups). The bromine and chlorine atoms act as leaving groups, enabling substitution with nucleophiles.

Biological and Biochemical Relevance

While direct biological data for this compound is unavailable, cyclopropane carboxylic acids are studied for their interactions with enzymes like 1-aminocyclopropane-1-carboxylate oxidase (ACO2) . Chlorinated derivatives (e.g., 1-chloro-2-phenylcyclopropane-1-carboxylic acid) show binding affinities comparable to commercial inhibitors, suggesting potential applications in ethylene biosynthesis regulation.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that cyclopropane derivatives, including (1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid, exhibit promising anticancer properties. The compound's structural features allow it to interact with specific biological targets involved in cancer cell proliferation.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antidiabetic Agents

This compound has been explored as a potential precursor in the synthesis of antidiabetic agents. Its unique structure allows for modifications that can enhance glucose-lowering effects.

Case Study : Research outlined in patent CN113773194A describes the synthesis of related compounds for hypoglycemic drug development, highlighting the importance of halogenated cyclopropanes in medicinal chemistry.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it valuable for creating more complex molecular architectures.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nucleophilic substitution | Aqueous base | Formation of substituted products |

| Coupling reactions | Palladium catalysis | Formation of biaryl compounds |

Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of pharmaceuticals due to its ability to introduce cyclopropane moieties into drug candidates, enhancing their pharmacological profiles.

Mécanisme D'action

The mechanism of action of (1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can introduce strain into the molecule, affecting its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1R,2R)-2-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid

- (1R,2R)-2-(5-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid

- (1R,2R)-2-(5-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

Uniqueness

(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different biological activities and chemical properties compared to similar compounds.

Activité Biologique

(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid, a cyclopropane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

The chemical formula for this compound is with a molecular weight of approximately 275.53 g/mol. Its structural characteristics include a cyclopropane ring substituted with a bromo and chloro phenyl group, which may influence its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Chemical Formula | C10H8BrClO2 |

| Molecular Weight | 275.53 g/mol |

| IUPAC Name | This compound |

| Pubchem CID | 83744838 |

Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The specific biological activity of this compound has not been extensively documented in the literature; however, its structural analogs provide insights into its potential effects.

Antitumor Activity

Studies on structurally related cyclopropane derivatives have shown promising antitumor activity. For instance, certain derivatives have been noted for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. These properties suggest that this compound could be beneficial in treating inflammatory diseases.

Antimicrobial Properties

Research on related compounds indicates potential antimicrobial activity against various pathogens. The presence of halogen substituents (bromo and chloro) is often correlated with enhanced antimicrobial efficacy due to increased lipophilicity and interaction with microbial membranes.

Propriétés

IUPAC Name |

(1R,2R)-2-(5-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClO2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKAIFMMKOLJPD-POYBYMJQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.